An In-depth Technical Guide to the Solubility Profile of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
An In-depth Technical Guide to the Solubility Profile of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research.[1] We delve into the critical aspects of its physicochemical properties and present a detailed exploration of both theoretical considerations and practical methodologies for determining its solubility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the implications of solubility in various applications. The protocols described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.
Introduction: Understanding the Molecule
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone with a molecular structure that presents unique challenges and opportunities in formulation and synthesis.[1] Its phenyl ring is substituted with a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing and contribute significantly to the molecule's physicochemical properties, including its solubility.[1] The ketone functional group offers a reactive site for further chemical modifications.[1] A thorough understanding of its solubility in various media is paramount for its effective use in drug discovery, process development, and materials science.[1]
Table 1: Physicochemical Properties of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
| Property | Value | Source |
| CAS Number | 1197231-94-9 | [2][3] |
| Molecular Formula | C₉H₆BrF₃O | [2][3] |
| Molecular Weight | 267.04 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage | 2-8°C, in a tightly sealed container under anhydrous conditions | [1] |
The presence of the trifluoromethyl group generally increases lipophilicity, while the bromine atom further enhances this effect. The ketone group, with its polar carbonyl moiety, can participate in hydrogen bonding as an acceptor, potentially offering some interaction with protic solvents. However, the overall hydrophobic nature of the substituted phenyl ring is expected to dominate, leading to poor aqueous solubility.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic
In the realm of drug development and chemical research, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.[4][5]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[4][6] It represents a true equilibrium state between the dissolved and undissolved solid forms of the compound.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]
-
Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration of a compound that remains in solution after being rapidly dissolved (typically from a concentrated DMSO stock) and subsequently precipitated over a shorter timeframe.[9][10] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated or amorphous state.[4][10]
Understanding this distinction is critical, as kinetic solubility can sometimes provide a misleading picture of a compound's behavior in a system that has had sufficient time to reach equilibrium.[10]
Experimental Determination of Solubility: A Step-by-Step Guide
The following section outlines a robust protocol for determining the thermodynamic solubility of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone using the industry-standard shake-flask method.[7][8][11]
Materials and Reagents
-
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone (purity >98%)
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol, ethanol, isopropanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))[12]
-
Phosphate buffered saline (PBS), pH 7.4
-
pH buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector or a UV-Vis spectrophotometer[6][13]
-
Volumetric flasks and pipettes
Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is reached.
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, this will include purified water and buffered solutions at various pH values (e.g., 2.0, 5.0, 7.4, 9.0) to assess the impact of pH on solubility.[14]
-
Addition of Excess Compound: Add an excess amount of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone to a series of glass vials containing a known volume of each solvent system. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[8]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h) and analyzed. Equilibrium is confirmed when the measured solubility does not change significantly between the later time points.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Quantification:
-
HPLC-UV Method: This is the preferred method for accurate quantification due to its specificity and sensitivity.[13]
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the filtered supernatant and the calibration standards by HPLC.
-
The concentration of the compound in the supernatant is determined from the calibration curve.
-
-
UV-Vis Spectrophotometry: A simpler, higher-throughput alternative if the compound has a suitable chromophore and there are no interfering substances in the solvent matrix.[15]
-
Determine the wavelength of maximum absorbance (λmax) of the compound.
-
Prepare a calibration curve using standards of known concentration.
-
Measure the absorbance of the appropriately diluted, filtered supernatant and calculate the concentration.
-
-
Expected Solubility Profile and Data Interpretation
Based on its chemical structure, 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is anticipated to be poorly soluble in aqueous media and moderately to highly soluble in common organic solvents.[1]
Aqueous Solubility
The compound is expected to be "practically insoluble" or "very slightly soluble" in water according to USP definitions. The solubility is not expected to be significantly influenced by pH within the physiological range, as the molecule does not possess readily ionizable functional groups.[14] However, at extreme pH values, chemical degradation (e.g., hydrolysis) could occur, which might be misinterpreted as a change in solubility.[1]
Table 2: Hypothetical Aqueous Solubility Data for 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone at 25°C
| Solvent System | pH | Solubility (µg/mL) | USP Classification |
| Purified Water | ~7.0 | < 10 | Practically Insoluble |
| 0.1 M HCl | 1.0 | < 10 | Practically Insoluble |
| PBS | 7.4 | < 10 | Practically Insoluble |
| 0.1 M Borate Buffer | 9.0 | < 10 | Practically Insoluble |
Organic Solvent Solubility
The compound's solubility is predicted to be significantly higher in organic solvents, particularly those that are polar aprotic or less polar.
Table 3: Hypothetical Organic Solvent Solubility Data for 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Methanol | > 50 | Freely Soluble |
| Ethanol | > 30 | Soluble |
| Isopropanol | > 20 | Soluble |
| Acetonitrile | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | > 100 | Very Soluble |
Implications for Research and Development
The poor aqueous solubility of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone has several important implications:
-
Drug Discovery: For its use as a building block in medicinal chemistry, its low aqueous solubility might necessitate the use of co-solvents in biological assays to avoid precipitation and ensure accurate assessment of biological activity.[1]
-
Process Chemistry: In synthetic chemistry, the choice of reaction solvent will be critical. Its high solubility in solvents like THF or DMF makes these suitable choices for homogeneous reaction conditions.[1]
-
Formulation Development: If this compound were to be developed as an active pharmaceutical ingredient (API), its poor aqueous solubility would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, presenting significant challenges for oral bioavailability. Formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations would likely be required to enhance its dissolution rate and absorption.[16]
Conclusion
The solubility profile of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is characterized by poor aqueous solubility and good solubility in a range of organic solvents. This guide has provided a comprehensive framework for understanding and experimentally determining its solubility. By employing robust methodologies like the shake-flask method and being mindful of the distinction between thermodynamic and kinetic solubility, researchers can generate reliable data to inform their work in synthesis, biological screening, and formulation development. A thorough characterization of this fundamental physicochemical property is a critical step in unlocking the full potential of this versatile chemical intermediate.
References
-
Material Safety Data Sheet - 1-Bromo-2-fluoroethane - Cole-Parmer. Available from: [Link]
-
Dissolution Method Development for Poorly Soluble Compounds | Request PDF - ResearchGate. Available from: [Link]
-
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation - ChemBK. Available from: [Link]
-
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone - Lead Sciences. Available from: [Link]
-
2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 250 mg - PAKISTAN CHEMICAL. Available from: [Link]
-
Effect of pH on retention of aroma compounds by beta-lactoglobulin - PubMed. Available from: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available from: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available from: [Link]
-
Analytical Method Selection for Drug Product Dissolution Testing. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]
-
Table 2 Solubility of different ketones in the buffer medium and... - ResearchGate. Available from: [Link]
-
Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. Available from: [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - NIH. Available from: [Link]
-
pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions - ResearchGate. Available from: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]
-
kinetic versus thermodynamic solubility temptations and risks - PubMed. Available from: [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available from: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available from: [Link]
-
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one - PubChem. Available from: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available from: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]
-
HPLC and UV Spectroscopy in Pharmaceutical Analysis - ResearchGate. Available from: [Link]
-
pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions - ERIC. Available from: [Link]
-
Identifying and Quantitating Compounds Using HPLC - Waters Corporation. Available from: [Link]
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem - NIH. Available from: [Link]
-
1-(4-(2-Bromoethyl)phenyl)ethanone | C10H11BrO | CID - PubChem - NIH. Available from: [Link]
Sources
- 1. 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone;CAS No.:1197231-94-9 [chemshuttle.com]
- 2. SDS of 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanone, Safety Data Sheets, CAS 1197231-94-9 - chemBlink [chemblink.com]
- 3. 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone - Lead Sciences [lead-sciences.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. improvedpharma.com [improvedpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
